molecular formula C27H33N5O2 B11241172 4-Butoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide

4-Butoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide

Cat. No.: B11241172
M. Wt: 459.6 g/mol
InChI Key: ATYUUWHBRUKSPQ-UHFFFAOYSA-N
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Description

4-Butoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a butoxy group, a piperidinyl-substituted pyrimidine ring, and a benzamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrimidine ring: This step involves the cyclization of appropriate precursors to form the pyrimidine ring with a piperidinyl substituent.

    Amination reaction: The pyrimidine ring is then subjected to an amination reaction to introduce the amino group at the desired position.

    Coupling with benzamide: The final step involves coupling the aminopyrimidine intermediate with a benzamide derivative under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-Butoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound is investigated for its potential use in the development of new materials with desirable properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-Butoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H33N5O2

Molecular Weight

459.6 g/mol

IUPAC Name

4-butoxy-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]benzamide

InChI

InChI=1S/C27H33N5O2/c1-3-4-18-34-24-14-8-21(9-15-24)26(33)29-22-10-12-23(13-11-22)30-27-28-20(2)19-25(31-27)32-16-6-5-7-17-32/h8-15,19H,3-7,16-18H2,1-2H3,(H,29,33)(H,28,30,31)

InChI Key

ATYUUWHBRUKSPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCCC4)C

Origin of Product

United States

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